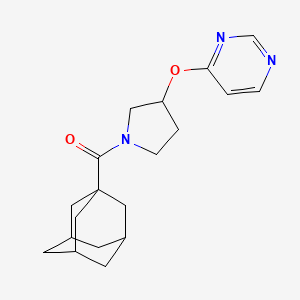

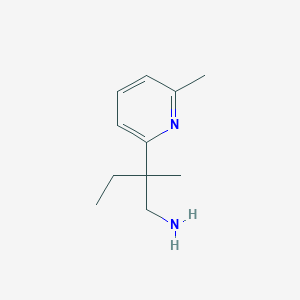

(1s,3s)-Adamantan-1-yl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1s,3s)-Adamantan-1-yl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, also known as Memantine, is a drug that is widely used in the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that helps to regulate the activity of glutamate in the brain.

Aplicaciones Científicas De Investigación

Novel Tetrahydropyrimidine–Adamantane Hybrids as Anti-inflammatory Agents

A study by Kalita et al. (2015) focused on the synthesis and biological evaluation of novel tetrahydropyrimidine–adamantane hybrids. These compounds were synthesized through reactions involving 1-aryl-3-(alkyl/aralkyl/aryl)aminoprop-2-en-1-ones, 1-adamantanamine, and formaldehyde. The target hybrids exhibited promising anti-inflammatory activities, with compounds demonstrating excellent anti-inflammatory effects. The synthesis process and the stereochemistry of the products were thoroughly characterized, including X-ray crystallographic studies for a representative product (Kalita et al., 2015).

Adamantylated Pyrimidines with Anticancer and Antimicrobial Properties

Orzeszko et al. (2004) synthesized adamantylated pyrimidines, exploring their anticancer and antimicrobial properties. The synthesis involved the reaction of 3-(adamantan-1-yl)-3-oxopropionic acid ethyl ester with various reactants to yield bromo-, thio-, and S-alkyl derivatives. These compounds displayed significant anticancer and antimicrobial activities, highlighting their potential as therapeutic agents (Orzeszko et al., 2004).

Antiviral Activity of Aminoadamantane Derivatives

Kolocouris et al. (1994) described the synthesis of aminoadamantane derivatives and their evaluation against a wide range of viruses. Some derivatives inhibited the cytopathicity of the influenza A virus at significantly lower concentrations than amantadine, showing specificity as anti-influenza A virus agents. This study provides insights into the potential use of these derivatives in treating influenza A virus infections (Kolocouris et al., 1994).

Interaction of 1H-Azoles With Nitrosochlorides of Adamantane Series

Research by Krasnikov et al. (2014) explored the interaction of nitrosochlorides based on adamantanes with 1Н-azoles, leading to the formation of α-azolyl oximes of the adamantane series. This study provides valuable information on the synthesis of adamantane derivatives and their potential applications in medicinal chemistry (Krasnikov et al., 2014).

Propiedades

IUPAC Name |

1-adamantyl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c23-18(19-8-13-5-14(9-19)7-15(6-13)10-19)22-4-2-16(11-22)24-17-1-3-20-12-21-17/h1,3,12-16H,2,4-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWCKOJGGXZZMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[1-(Adamantane-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one](/img/structure/B2587072.png)

![N-(3,4-dimethylphenyl)-3-ethyl-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2587073.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide](/img/structure/B2587075.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2587080.png)

![N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2587084.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2587091.png)

![Ethyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2587092.png)

![N-[4,5-dimethyl-3-[morpholin-4-yl-(4-propan-2-ylphenyl)methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2587093.png)